![molecular formula C8H18ClNO B1435041 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride CAS No. 1803610-37-8](/img/structure/B1435041.png)
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Overview
Description
“2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code represents the molecular structure of the compound.Scientific Research Applications
Metabolic Pathways of Amitriptyline
- Amitriptyline undergoes oxidative metabolism, producing various metabolites, including primary and secondary amines, through pathways that may be relevant to understanding the transformations of similar compounds. These processes involve hydroxylation, glucuronidation, and oxidation, mediated by enzymes like CYP2D6 (Breyer‐Pfaff, 2004).
Rearrangements via Aziridinium Intermediates
- The rearrangement of beta-amino alcohols through aziridinium intermediates, which could relate to the transformations of cyclic amines similar to the compound , involves nucleophilic attacks that determine the product ratios. This process is influenced by various factors, including the nature of the nucleophiles and solvent effects (Métro et al., 2010).
Functionalization of Saturated C-H Bonds
- Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including amination, is a critical area of research. Such transformations are highly selective and involve complex mechanisms that could be applicable to structurally related compounds (Che et al., 2011).
Applications in Biomolecule Immobilization
- Plasma methods for generating surfaces with chemically reactive groups for biomolecule immobilization involve the introduction of amine groups. These techniques are pertinent for understanding the surface interactions and stability of amine-functionalized materials, potentially including those derived from the target compound (Siow et al., 2006).
Corrosion Inhibition by Carbohydrate Polymers
- Carbohydrate polymers with amine and hydroxyl groups act as corrosion inhibitors for metals, a principle that could be extrapolated to the protective roles of amine-containing compounds in various media (Umoren & Eduok, 2016).
Safety and Hazards
properties
IUPAC Name |
2-[1-(methoxymethyl)cyclobutyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVOBVLTRXXYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.